N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
The compound contains a trifluoromethyl group (-CF3), an indazole ring, and a cyclopropanesulfonamide group. The trifluoromethyl group is a common functional group in many pharmaceuticals and agrochemicals . The indazole ring is a bicyclic compound, consisting of two fused benzene and pyrazole rings. Cyclopropanesulfonamide is a group containing a three-membered cyclopropane ring attached to a sulfonamide (-SO2NH2) group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of fluorine atoms significantly affects the compound’s physical and chemical properties due to their high electronegativity.Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the compound’s acidity, basicity, and overall reactivity.Scientific Research Applications
Synthesis and Reactivity
Highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes, formed from NH-1,2,3-triazoles, triflic anhydride, and rhodium carboxylates, rapidly react with olefins. These reactions produce cyclopropane carboxaldehydes and 2,3-dihydropyrroles with excellent yields, demonstrating high enantio- and diastereoselectivity (Grimster, Zhang, & Fokin, 2010). This showcases the compound's utility in constructing complex, valuable molecular frameworks with precision.
Cyclopropanation Reactions
The compound has been utilized in cyclopropanation reactions, where (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, prepared from 2-bromo-3,3,3-trifluoroprop-1-ene, undergoes double alkylation with active methylene compounds. This process yields trifluoromethylated cyclopropane derivatives, demonstrating the compound's role in introducing trifluoromethyl groups into cyclopropane rings, which are significant in pharmaceuticals (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Catalytic Applications
Scandium trifluoromethanesulfonate, a related compound, has shown to be an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. This application underlines the role of trifluoromethanesulfonate derivatives in facilitating highly selective and efficient organic transformations, which are crucial for synthesizing complex organic molecules (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Advanced Organic Synthesis
The compound's derivatives have been explored in advanced organic synthesis techniques, including the synthesis of activated cyclopropanes, regio- and stereo-selective synthesis of trifluoromethylated compounds, and the construction of polycyclic systems through cationic cyclizations terminated by a sulfonamide group. These methodologies highlight the versatility of trifluoromethylsulfonamide derivatives in enabling the construction of complex molecular architectures with potential applications in drug discovery and materials science (Hock et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c14-13(15,16)12-10-3-1-2-4-11(10)19(18-12)8-7-17-22(20,21)9-5-6-9/h9,17H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZKQVVDDKXCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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